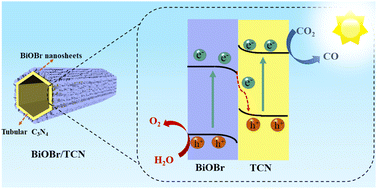Construction of a hierarchical BiOBr/C3N4 S-scheme heterojunction for selective photocatalytic CO2 reduction towards CO†
Journal of Materials Chemistry A Pub Date: 2023-11-02 DOI: 10.1039/D3TA05388A
Abstract
Photocatalytic CO2 reduction is an ideal strategy to simultaneously alleviate environmental concerns and address carbon neutrality; however, this process remains challenging because of the sluggish charge-carrier separation efficiency. Herein, we depict a unique hierarchical S-scheme heterojunction photocatalyst constructed via in situ growth of BiOBr nanosheets on microtubular C3N4 (denoted as BiOBr/TCN). The hierarchical structure provides sufficient active sites and an improved CO2 uptake capacity, enabling enhanced catalytic reaction kinetics. The established S-scheme heterojunction endows the BiOBr/TCN photocatalyst with boosted charge carrier separation efficacy and retainment of the highest redox ability, which was corroborated by the density functional theory calculations and electron paramagnetic resonance analysis. Profiting from synergistic enhancement of charge separation and surface reactions, the synthesized BiOBr/TCN hybrid affords CO as the sole carbonaceous product with a production rate of 10.89 μmol g−1 h−1, which is approximately 8.1 times higher than that of bulk C3N4 under visible-light irradiation. This study presents a promising strategy for the development of effective S-scheme heterojunction photocatalysts for CO2 reduction.


Recommended Literature
- [1] The origin of the voltage dependence of conductance blockades from DNA translocation through solid-state nanopores†
- [2] Back cover
- [3] Identification of blood-activating components from Xueshuan Xinmaining Tablet based on the spectrum–effect relationship and network pharmacology analysis
- [4] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [5] Morphogenesis of cement hydrate†
- [6] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [7] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [8] Construction of a hierarchical BiOBr/C3N4 S-scheme heterojunction for selective photocatalytic CO2 reduction towards CO†
- [9] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [10] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 16478-52-7









